molecular formula C9H7NO2S B1295333 3-Methoxycarbonylphenyl isothiocyanate CAS No. 3125-66-4

3-Methoxycarbonylphenyl isothiocyanate

Cat. No. B1295333
CAS RN: 3125-66-4
M. Wt: 193.22 g/mol
InChI Key: NQXFZEJJHPUMMF-UHFFFAOYSA-N
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Description

3-Methoxycarbonylphenyl isothiocyanate is a chemical compound that has been studied in various contexts due to its interesting reactivity and potential for forming heterocyclic compounds. The molecule consists of a phenyl group substituted with a methoxycarbonyl group and an isothiocyanate group, which is known for its reactivity with amines and other nucleophiles .

Synthesis Analysis

The synthesis of compounds related to 3-methoxycarbonylphenyl isothiocyanate often involves reactions with amines. For instance, the reaction of o-methoxycarbonylphenyl isothiocyanate with diamines leads to the formation of tetrahydroquinazolinones, which are heterocyclic compounds with potential biological activity . Additionally, the reaction of o-methoxycarbonylphenyl isothiocyanate with primary alkylamines yields mercapto-quinazolinone derivatives through thiocarbamylation followed by intramolecular acylation .

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxycarbonylphenyl isothiocyanate has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound synthesized from isothiochroman-4-one and benzaldehyde, which contains a methoxy group on the phenyl ring, was determined and showed non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated, revealing the solid-state arrangement of the molecules .

Chemical Reactions Analysis

The reactivity of isothiocyanates, including those with methoxyphenyl groups, has been explored in various studies. Isothiocyanates react with antiaromatic pentaphenylborole to form heterocyclic compounds with unusual structures, such as seven-membered BNC5 rings and fused bicyclic systems . Additionally, the cycloaddition reactions of isothiocyanates with other reactive intermediates, such as carbonyl ylides, lead to the formation of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl isothiocyanates and related compounds are influenced by their molecular structure. The electronic structure and intramolecular interactions of methoxyphenol isomers, which share a similar methoxy substitution pattern, have been studied using X-ray photoelectron spectroscopy and quantum mechanical calculations. These studies provide insights into the effects of conformation on binding energies and the relaxation energy of different groups within the molecules . Such information is crucial for understanding the reactivity and stability of these compounds.

Scientific Research Applications

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . The synthesis of isothiocyanates has attracted the attention of biologists and chemists, and recent advancements in their synthesis have been categorized into three types based on the starting materials and functional groups .

Moreover, isothiocyanates have shown marked beneficial/therapeutic properties for human health . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented .

  • Food Preservation : Isothiocyanates have been found to reduce oxidative stress and act as indirect antioxidants as well as antimicrobials . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .

  • Pharmacological Applications : Isothiocyanates possess anti-cancer, anti-inflammatory, and neuroprotective properties . Therefore, they have received attention from researchers for their possible application in the pharmacological industry .

  • Extension of Shelf Life of Dairy Products : Isothiocyanates are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

  • Biopesticides : Isothiocyanates have been found to have biopesticidal properties . They are produced by plants as a defense mechanism against microbial and pest infections . Therefore, they can be used as biopesticides in agriculture .

  • Additive in Mayonnaise : Isothiocyanates have been used as an additive in mayonnaise due to their antimicrobial properties . They help in preserving the mayonnaise and extending its shelf life .

  • Food Packaging : Isothiocyanates have been used in food packaging materials . They are incorporated into the packaging films to provide antimicrobial properties, thereby helping in preserving the food and extending its shelf life .

properties

IUPAC Name

methyl 3-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXFZEJJHPUMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185176
Record name 3-Methoxycarbonylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonylphenyl isothiocyanate

CAS RN

3125-66-4
Record name Benzoic acid, 3-isothiocyanato-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3125-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methoxycarbonylphenyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxycarbonylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3125-66-4
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